Strontium perchlorate

Description

Historical Perspectives in Perchlorate (B79767) Research

The history of perchlorates dates back to the early 19th century. The perchlorate anion (ClO₄⁻) was first discovered by Count von Stadion of Vienna. Commercial production of perchlorates began in the 1890s in Sweden. unl.edu The earliest production in the United States is noted to have started in 1910. unl.edu Initially, research and production were driven by their potential applications in explosives and pyrotechnics. A significant milestone in perchlorate research was the development of methods for their synthesis, including the electrochemical oxidation of chlorates. Over the years, the understanding of perchlorate chemistry has expanded significantly, leading to their use in various applications beyond traditional uses, including as electrolytes and in analytical chemistry. wikipedia.orgcecri.res.in The discovery of naturally occurring perchlorate, first identified in Chilean nitrate (B79036) deposits in the 1880s, added another dimension to the research, prompting investigations into its environmental presence and origins. wikipedia.orgnih.gov

Significance of Alkaline Earth Metal Perchlorates in Contemporary Research

Alkaline earth metal perchlorates, a group that includes magnesium, calcium, strontium, and barium perchlorates, are a focal point of modern research due to their diverse and important properties. iucr.orgunifr.ch These compounds are often utilized as powerful oxidizing agents and are particularly noted for their high solubility in organic solvents. sciencemadness.org In the field of electrochemistry, they are investigated as electrolytes for next-generation batteries, such as magnesium-ion and calcium-ion batteries. iucr.orgnih.gov The coordination chemistry of alkaline earth metal ions with various ligands is another active area of research, with applications in catalysis and materials science. unifr.chjetir.org The study of their behavior in different solvents, such as acetonitrile (B52724) and sulfolane (B150427), provides fundamental insights into ion association and solvation, which is crucial for designing new electrochemical systems. nih.govresearchgate.net

Contextualization of Strontium Perchlorate within Perchlorate Systems

Within the family of perchlorates, this compound holds a specific niche. It is a strong oxidizing agent and is recognized for the characteristic red flame it produces upon combustion, a property that makes it relevant in pyrotechnics, although strontium nitrate is more commonly used for this purpose. wikipedia.orgontosight.ai A significant application of this compound is in Liquid Injection Thrust Vector Control (LITVC) systems for solid-propellant rockets, where it aids in steering. wikipedia.org Research into this compound also includes its use as a catalyst in organic synthesis. For instance, hydrated this compound has been shown to be an effective catalyst for the synthesis of 1,4-dihydropyrimidinones. researchgate.netbenthamdirect.com Its hygroscopic nature and the existence of various hydrated forms are important considerations in its handling and application. nih.govosti.gov

Properties and Synthesis of this compound

This compound can be synthesized through several methods. One common laboratory preparation involves the reaction of strontium carbonate with perchloric acid. chemicalbook.com Another method is the oxidation of strontium chlorate (B79027). wikipedia.org Anhydrous this compound can be obtained by dehydrating its hydrated forms, such as the trihydrate, at elevated temperatures. nih.gov

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| Chemical Formula | Sr(ClO₄)₂ |

| Molar Mass | 286.51 g/mol |

| Appearance | White powder or colorless crystals wikipedia.org |

| Crystal Structure | Orthorhombic wikipedia.orgnih.gov |

| Solubility in Water | Soluble chemicalbook.comnoaa.gov |

The crystal structure of anhydrous this compound is isotypic with that of calcium perchlorate. wikipedia.orgnih.gov It is known to form several hydrated forms, including a trihydrate and a hexahydrate. osti.govchemicalbook.com The study of the this compound-water system has revealed the existence of various solid phases at different temperatures and concentrations. osti.gov

Research Findings and Applications

Recent research has highlighted the catalytic potential of this compound. Studies have demonstrated that hydrated this compound can act as an efficient catalyst in multicomponent organic reactions, offering advantages such as simple procedures and high yields. researchgate.netbenthamdirect.com

The electrochemical properties of this compound solutions are also an area of active investigation. Studies on the electrochemical preparation of this compound from strontium chlorate have been conducted to optimize the process parameters for efficient synthesis. cecri.res.in Furthermore, theoretical studies have explored the physicochemical properties of alkaline earth metal perchlorate solutions in non-aqueous solvents like sulfolane to assess their suitability as electrolytes in energy storage devices. nih.gov

Structure

2D Structure

Properties

CAS No. |

13450-97-0 |

|---|---|

Molecular Formula |

ClHO4Sr |

Molecular Weight |

188.08 g/mol |

IUPAC Name |

strontium;diperchlorate |

InChI |

InChI=1S/ClHO4.Sr/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

GSMXFPGKQNHYPM-UHFFFAOYSA-N |

SMILES |

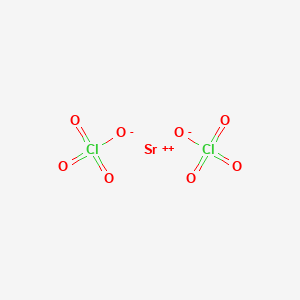

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] |

Canonical SMILES |

OCl(=O)(=O)=O.[Sr] |

Other CAS No. |

13450-97-0 |

physical_description |

Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals. |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Strontium Perchlorate

Conventional Synthetic Approaches

The traditional methods for synthesizing strontium perchlorate (B79767) can be broadly categorized into direct reaction synthesis and solution-based techniques.

Direct Reaction Synthesis from Strontium Precursors and Perchlorate Sources

Direct reaction synthesis involves the combination of a strontium-containing compound with a perchlorate source. A common method is the reaction of strontium carbonate with ammonium (B1175870) perchlorate. google.com

Mechanochemical activation, a process involving the use of mechanical energy to induce chemical reactions, has been explored for the synthesis of strontium perchlorate. One documented approach involves grinding strontium carbonate and ammonium perchlorate together in a ball mill. google.com This process initiates a solid-state reaction, leading to the formation of this compound. Research has shown that grinding these reactants in the cold for 24 hours can result in a reaction of about 13%. google.com Further processing, such as heating the ground material, is typically required to enhance the yield. google.com

Several factors significantly influence the efficiency and outcome of the direct synthesis of this compound.

Temperature and Pressure: Heating the ground mixture of strontium carbonate and ammonium perchlorate is crucial for driving the reaction to completion. Heating the mixture to approximately 250°C can substantially increase the yield. google.com Furthermore, conducting the heating process under a vacuum has been shown to be advantageous. For instance, heating the tableted ground material at 250°C for nine hours under a vacuum equivalent to a pressure of one inch of mercury resulted in a yield of 86% to 88% this compound. google.com It is important to control the temperature, as exceeding 280°C can lead to the decomposition of ammonium perchlorate. google.com

Physical Form of Reactants: The physical form of the reactants also plays a role. Compressing the ground material into tablets before heating has been found to be beneficial, leading to a 50% yield of this compound after 24 hours of heating in an oven. google.com The resulting tablets are porous, which facilitates rapid dissolution. google.com

Stoichiometry: The ratio of the reactants can be adjusted to influence the reaction. Using an excess of strontium carbonate can lead to a basic reaction, while an excess of ammonium perchlorate can result in an acidic reaction, with the latter often being preferred. google.com

The table below summarizes the effect of different reaction conditions on the yield of this compound from the reaction of strontium carbonate and ammonium perchlorate. google.com

| Grinding Time (hours) | Heating Temperature (°C) | Heating Time (hours) | Pressure | Product Yield (%) |

| 24 | Ambient | 0 | Atmospheric | ~13 |

| 24 | 250 | 24 | Atmospheric | 50 |

| 24 | 250 | 9 | 1 inch of mercury | 86-88 |

This compound is hygroscopic and can exist in several hydrated forms, including the trihydrate (Sr(ClO₄)₂·3H₂O) and hexahydrate (Sr(ClO₄)₂·6H₂O). smolecule.comnih.gov The preparation of anhydrous this compound is essential for applications where the presence of water could lead to undesirable side reactions. nih.gov

The most common method for preparing the anhydrous salt is through the dehydration of its hydrated forms. This is typically achieved by heating the hydrated this compound at elevated temperatures for an extended period. A specific protocol involves thoroughly grinding this compound trihydrate powder and heating it at 523 K (250°C) for two weeks under atmospheric conditions. smolecule.comnih.gov To prevent rehydration, the resulting anhydrous material should be handled in an inert atmosphere, such as under argon. nih.gov

Solution-Based Preparative Techniques

Solution-based methods offer an alternative route to synthesizing this compound. These techniques generally involve acid-base reactions or metathesis reactions in a suitable solvent.

One common solution-based approach is the reaction of a strontium salt, such as strontium carbonate or strontium hydroxide (B78521), with perchloric acid. smolecule.comresearchgate.netwebqc.org The reaction between strontium carbonate and perchloric acid proceeds with the evolution of carbon dioxide gas, yielding this compound and water. smolecule.compyrosociety.org.uk Similarly, strontium hydroxide reacts with perchloric acid in a neutralization reaction to form this compound and water. webqc.orgyoutube.comchegg.com The balanced chemical equation for this reaction is: Sr(OH)₂ + 2HClO₄ → Sr(ClO₄)₂ + 2H₂O webqc.orgyoutube.comchegg.com

Another solution-based method is a metathesis reaction, for example, between strontium nitrate (B79036) and potassium perchlorate. smolecule.com In this process, strontium nitrate is dissolved in hot water, and potassium perchlorate is added. The less soluble potassium nitrate precipitates out upon cooling, leaving this compound in the solution. The this compound can then be obtained by evaporating the remaining water. smolecule.com

The solubility of this compound in water is temperature-dependent, a factor that is important for crystallization processes. exrockets.com

| Temperature (°C) | Moles Sr(ClO₄)₂ per 1000g water |

| 0 | 8.16 |

| 5 | 8.57 |

| 10 | 9.03 |

| 15 | 9.49 |

| 20 | 10.18 |

| 25 | 10.54 |

| 30 | 11.43 |

| 35 | 12.02 |

| 40 | 12.70 |

Advanced Synthetic Methodologies

Beyond conventional methods, advanced synthetic methodologies are being explored for the preparation of this compound. These include electrochemical synthesis and the use of this compound as a catalyst in organic reactions.

Electrochemical synthesis offers a route to produce this compound from strontium chlorate (B79027). pyrosociety.org.uk This process involves the oxidation of strontium chlorate at an anode, typically platinum, in an electrolytic cell. pyrosociety.org.uk The efficiency of this method is influenced by parameters such as electrolyte concentration, current density, pH, and temperature. pyrosociety.org.uk

Recent research has also highlighted the use of hydrated this compound as a catalyst in organic synthesis. For instance, it has been shown to be an effective catalyst for the one-pot, multicomponent synthesis of 1,4-dihydropyrimidinones under both conventional and microwave heating conditions. researchgate.netnih.gov This catalytic application demonstrates the versatility of this compound beyond its traditional roles.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis is a technique that utilizes microwave radiation to heat chemical reactions. Unlike conventional heating methods that transfer heat via conduction and convection from an external source, microwave irradiation provides efficient internal heating through the direct interaction of microwaves with polar molecules and ions in the reaction mixture. anton-paar.com This "in-core" heating can lead to a rapid increase in temperature and pressure within a sealed vessel, often resulting in significantly reduced reaction times, increased product yields, and enhanced selectivity compared to conventional methods. anton-paar.comresearchgate.net

While direct microwave-assisted synthesis of this compound itself is not extensively documented in the reviewed literature, hydrated this compound [Sr(ClO₄)₂·3H₂O] has been identified as a highly effective and efficient catalyst in various one-pot multicomponent organic synthetic reactions conducted under microwave irradiation. researchgate.netbenthamdirect.com In these applications, this compound's role is catalytic, facilitating dehydration and accelerating the rate of reaction to form complex organic molecules. researchgate.netresearchgate.net

Research has demonstrated the use of hydrated this compound as a catalyst for the solvent-free synthesis of 1,4-dihydropyrimidinones and dibenzo[a,j]xanthene derivatives under microwave heating. researchgate.netresearchgate.net The studies report that this catalytic method is highly efficient, with reactions reaching completion in a matter of minutes (1-6 minutes) and producing moderate to excellent yields of the desired products. researchgate.netresearchgate.net The process offers advantages such as operational simplicity, solvent-free conditions, and easy isolation of the final product through simple recrystallization, avoiding the need for chromatographic purification. researchgate.netbenthamdirect.com

Table 1: Microwave-Assisted Synthesis of Dibenzo[a,j]xanthenes using this compound as a Catalyst researchgate.net

Click on the headers to sort the table.

| Product | Time (Seconds) | Yield (%) | Melting Point (°C) |

| 3a | 60 | 98 | 196-198 |

| 3b | 180 | 94 | 218-220 |

| 3c | 180 | 96 | 170-172 |

| 3d | 240 | 88 | 298-300 |

| 3e | 300 | 84 | 210-212 |

| 3f | 350 | 29 | 240-242 |

| 3g | 60 | 92 | 162-164 |

| 3h | 180 | 82 | 228-230 |

| 3i | 120 | 86 | 243-244 |

| 3j | 60 | 79 | 311-313 |

| 3k | 240 | 76 | 138-140 |

The mechanism involves the activation of reactants by the this compound catalyst, followed by a series of condensation and dehydration steps to form the final product. researchgate.net

High-Pressure Synthesis Considerations for Inorganic Compounds

The application of high pressure is a significant variable in the synthesis of certain inorganic compounds, influencing reaction rates, yields, and the stability of the resulting products.

A notable example in the synthesis of this compound involves the solid-state reaction between strontium carbonate and ammonium perchlorate. google.com A patented process from 1931 describes that after grinding the reactants together, compressing the mixture into tablets using a high-pressure pill machine was advantageous. google.com Heating these compressed tablets at approximately 250°C under a vacuum resulted in a significantly higher yield of this compound (86-88%) in a shorter time frame (nine hours) compared to heating the uncompressed powder. google.com This suggests that increasing the proximity and contact between the solid reactants through high-pressure compression facilitates a more efficient reaction. The resulting porous tablets also exhibit high solubility. google.com

Furthermore, high-pressure conditions are essential for the synthesis of other related inorganic compounds. For instance, the synthesis of the less stable strontium peroxide (SrO₂) requires heating strontium oxide at 350°C in a bomb containing high-pressure oxygen at 250 atmospheres. nasa.gov This demonstrates that for certain reactions involving gases and solids, high pressure is a critical parameter to drive the reaction towards the desired product. nasa.gov High-pressure environments can also affect the stability of molecules, a factor considered in astrobiological studies regarding the presence of perchlorate salts in subsurface Martian environments. grafiati.com

Crystallography and Structural Characterization of Strontium Perchlorate Phases

Anhydrous Strontium Perchlorate (B79767) Crystallography

The anhydrous form of strontium perchlorate, Sr(ClO₄)₂, is a highly hygroscopic material, which has made the growth of single crystals for diffraction studies challenging. iucr.org Consequently, its crystal structure was determined using laboratory powder X-ray diffraction (PXRD) data. iucr.orgresearchgate.net

The crystal structure of anhydrous this compound was successfully determined and refined from high-resolution powder X-ray diffraction data. iucr.orgiucr.org The anhydrous material was prepared by the dehydration of this compound trihydrate (Sr(ClO₄)₂·3H₂O) at a temperature of 523 K (250 °C) for two weeks. iucr.orgresearchgate.netnih.gov This process ensures the complete removal of water molecules from the crystal lattice. smolecule.com The subsequent analysis of the PXRD pattern, using techniques like Rietveld refinement, allowed for the elucidation of the complete crystal structure. researchgate.netiucr.orgresearchgate.net

Powder X-ray diffraction analysis confirmed that anhydrous this compound crystallizes in the orthorhombic system. smolecule.comwikipedia.org The systematic reflection conditions observed in the diffraction data indicated the space group to be Pbca. iucr.orgresearchgate.net The asymmetric unit of the crystal structure contains one strontium site, two chlorine sites, and eight oxygen sites, all located in general positions (Wyckoff position 8c). iucr.orgresearchgate.netiucr.org

The refined lattice parameters for anhydrous Sr(ClO₄)₂ are presented in the table below.

| Parameter | Value (Å) |

| a | 9.646 |

| b | 11.222 |

| c | 13.281 |

| Data sourced from powder X-ray diffraction studies. smolecule.com |

In the anhydrous crystal structure, the Strontium(II) cation (Sr²⁺) is coordinated by eight oxygen atoms. iucr.orgresearchgate.net These oxygen atoms originate from eight distinct, isolated perchlorate (ClO₄⁻) tetrahedra, resulting in a coordination polyhedron around the strontium ion. iucr.orgresearchgate.netsmolecule.com The average Sr-O bond distance is 2.582 Å, a value that is intermediate between the Ca-O distance in calcium perchlorate (2.476 Å) and the Ba-O distance in barium perchlorate (2.989 Å). nih.gov The coordination geometry can be described as a distorted square antiprism. smolecule.com The perchlorate tetrahedra themselves are slightly distorted, with O-Cl-O bond angles ranging from 105.4° to 113.5°. iucr.orgnih.gov

To validate the determined crystal structure model, a bond valence sum (BVS) analysis was performed. iucr.org The BVS model is a tool used to check the plausibility of a proposed crystal structure by calculating the valence of an ion based on the lengths of its bonds to neighboring ions. acs.org The calculated BVS values for each ion in the anhydrous this compound structure are in excellent agreement with their expected formal oxidation states. iucr.orgiucr.org This confirmation lends significant confidence to the accuracy of the structural model derived from powder diffraction data. iucr.orgresearchgate.net

| Ion | Calculated Bond Valence Sum (valence units) | Expected Charge (valence units) |

| Sr | 2.18 | +2 |

| Cl1 | 6.99 | +7 |

| Cl2 | 6.96 | +7 |

| O1-O8 | 1.91 - 2.08 | -2 |

| Data sourced from Hyoung et al. (2019). iucr.orgiucr.org |

Anhydrous this compound is isotypic, meaning it has the same crystal structure, with anhydrous calcium perchlorate (Ca(ClO₄)₂) and calcium tetradeuteroaluminate (Ca(AlD₄)₂). iucr.orgresearchgate.netiucr.orgsmolecule.com They all crystallize in the orthorhombic Pbca space group and feature similar coordination patterns. smolecule.com The primary difference lies in the unit cell dimensions, which are larger for Sr(ClO₄)₂ due to the larger ionic radius of the Sr²⁺ cation (1.26 Å for eight-coordination) compared to the Ca²⁺ cation (1.12 Å for eight-coordination). iucr.orgnih.gov This results in an increase of approximately 3.0-3.4% in the unit-cell parameters (a, b, and c) for the strontium compound relative to its calcium counterpart. iucr.orgsmolecule.com The perchlorates of potassium, rubidium, and caesium also form an isomorphous series of orthorhombic salts. royalsocietypublishing.org

Hydrated this compound Crystallography

This compound is known to form several stable hydrated phases, and the crystal structures of the trihydrate, tetrahydrate, and nonahydrate have been identified through single-crystal X-ray diffraction. iucr.orgresearchgate.netiucr.org These structures were determined from crystals grown at low temperatures. iucr.org

This compound Trihydrate (Sr(ClO₄)₂·3H₂O): The structure of the trihydrate contains two distinct Sr²⁺ cations in its asymmetric unit. researchgate.netiucr.org Both cations are coordinated by five water molecules and four oxygen atoms from four different perchlorate tetrahedra, leading to a nine-coordinate, distorted tricapped trigonal–prismatic geometry. researchgate.net These [SrO₉] polyhedra connect by sharing water molecules to form chains. researchgate.netiucr.org

This compound Tetrahydrate (Sr(ClO₄)₂·4H₂O): Similar to the trihydrate, the Sr²⁺ cations in the tetrahydrate are also in a nine-coordinate environment, bonded to five water molecules and four perchlorate oxygen atoms. researchgate.netiucr.org However, in this structure, the [SrO₉] polyhedra form dimers by sharing two water molecules. researchgate.net

This compound Nonahydrate (Sr(ClO₄)₂·9H₂O): In the nonahydrate, the Sr²⁺ cation is coordinated by seven water molecules and two oxygen atoms from two perchlorate tetrahedra, again forming a nine-coordinate tricapped trigonal prism. researchgate.netiucr.org This structure also contains additional, non-coordinating water molecules within the crystal lattice. researchgate.net

Single-Crystal X-ray Diffraction Studies of Hydrate Phases

Single-crystal X-ray diffraction has been the cornerstone in elucidating the precise atomic arrangements within the hydrated crystals of this compound. These investigations have successfully identified and characterized three stable hydrated phases at different temperatures: a trihydrate, a tetrahydrate, and a nonahydrate. iucr.orgnih.gov

This compound Trihydrate Structures: Polymeric Chains and Coordination

The crystal structure of this compound trihydrate, with the formula [Sr(ClO₄)₂(H₂O)₃]n, is characterized by the presence of polymeric chains. iucr.org The asymmetric unit of this monoclinic structure contains two crystallographically distinct strontium (Sr²⁺) cations. iucr.orgnih.gov Each Sr²⁺ ion is coordinated by five water molecules and four oxygen atoms from four separate perchlorate (ClO₄⁻) tetrahedra. iucr.orgnih.gov This results in a distorted tricapped trigonal–prismatic coordination geometry for the strontium cations, with a coordination number of nine. iucr.orgresearchgate.net

A key feature of the trihydrate structure is the formation of zigzag chains of alternating Sr²⁺ cations extending parallel to the crystallographic direction. iucr.orgresearchgate.net This chain-like assembly arises from the sharing of water molecules between adjacent strontium polyhedra. iucr.orgnih.govresearchgate.net Specifically, four of the five coordinating water molecules in each strontium's coordination sphere bridge two different Sr²⁺ cations. iucr.orgresearchgate.net These polymeric chains are further interlinked by the perchlorate tetrahedra, which act as bridges, creating a layered arrangement. iucr.orgnih.gov

| Crystal Data for this compound Trihydrate | |

| Chemical Formula | [Sr(ClO₄)₂(H₂O)₃]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Sr²⁺ Coordination Number | 9 |

| Coordination Geometry | Distorted tricapped trigonal prism |

| Key Structural Feature | Polymeric chains of alternating Sr²⁺ cations |

This compound Tetrahydrate Structures: Dimeric Units and Coordination

In the tetrahydrate phase, formulated as [Sr₂(ClO₄)₄(H₂O)₈], the fundamental structural motif shifts from polymeric chains to discrete dimeric units. iucr.orgresearchgate.net This structure consists of two symmetry-related Sr²⁺ cations that form a dimer by sharing two water molecules. iucr.orgnih.gov Similar to the trihydrate, each strontium ion in the tetrahydrate is coordinated by five water molecules and four oxygen atoms from four monodentate perchlorate tetrahedra, also resulting in a distorted tricapped trigonal–prismatic coordination environment. iucr.orgresearchgate.net

The dimeric units of two [SrO₉] polyhedra are the building blocks of the tetrahydrate's crystal lattice. nih.govresearchgate.net Each perchlorate anion in this structure bridges two different dimeric units, connecting them into layers that are stacked along the iucr.org direction. iucr.orgnih.gov This arrangement highlights a different mode of assembly compared to the continuous chains observed in the trihydrate.

| Crystal Data for this compound Tetrahydrate | |

| Chemical Formula | [Sr₂(ClO₄)₄(H₂O)₈] |

| Crystal System | Triclinic |

| Space Group | Pī |

| Sr²⁺ Coordination Number | 9 |

| Coordination Geometry | Distorted tricapped trigonal prism |

| Key Structural Feature | Dimeric units of two [SrO₉] polyhedra |

This compound Nonahydrate Structures: Coordination Polyhedra and Non-Coordinating Water Molecules

The nonahydrate phase, with the chemical formula [Sr(ClO₄)₂(H₂O)₇]·2H₂O, presents yet another distinct structural arrangement. iucr.orgresearchgate.net In this orthorhombic crystal, the single crystallographically unique Sr²⁺ cation is coordinated by seven water molecules and two oxygen atoms from two monodentate perchlorate tetrahedra. iucr.orgnih.govresearchgate.net This forms a tricapped trigonal prismatic coordination polyhedron around the strontium ion. iucr.orgnih.govresearchgate.net

| Crystal Data for this compound Nonahydrate | |

| Chemical Formula | [Sr(ClO₄)₂(H₂O)₇]·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| Sr²⁺ Coordination Number | 9 |

| Coordination Geometry | Tricapped trigonal prism |

| Key Structural Feature | Presence of non-coordinating water molecules |

Supramolecular Interactions within Hydrated Lattices

The stability and three-dimensional architecture of this compound hydrates are not solely dictated by the coordination of the strontium cation but are also heavily influenced by extensive supramolecular interactions, primarily hydrogen bonding.

Hydrogen Bonding Networks in Hydrate Crystal Structures

In all three hydrated phases—trihydrate, tetrahydrate, and nonahydrate—a complex network of O—H···O hydrogen bonds exists. iucr.orgresearchgate.net The water molecules, both those coordinated to the strontium ion and the non-coordinating ones in the nonahydrate, act as hydrogen bond donors. iucr.orgresearchgate.net The acceptor groups for these hydrogen bonds are the oxygen atoms of the perchlorate tetrahedra and other water molecules. iucr.orgresearchgate.net

In the nonahydrate, the lattice water molecules are notable for being both donors and acceptors, forming a tetrahedral arrangement of hydrogen bonds. iucr.orgnih.gov These interactions link the [Sr(H₂O)₇(ClO₄)₂] polyhedra and the non-coordinating water molecules into a cohesive structure. iucr.org

Intermolecular Interactions and Three-Dimensional Network Formation

The cumulative effect of the numerous hydrogen bonds within each of the hydrated this compound structures is the formation of a robust three-dimensional network. iucr.orgresearchgate.net In the trihydrate, the polymeric chains are linked into layers by perchlorate tetrahedra, and these layers are then held together by hydrogen bonds. iucr.orgnih.gov Similarly, in the tetrahydrate, the dimeric units are connected by perchlorate anions into layers, which are further organized into a three-dimensional structure via hydrogen bonding. iucr.orgnih.gov For the nonahydrate, the hydrogen bonds involving the coordinated and lattice water molecules are instrumental in connecting the individual coordination polyhedra into a stable, three-dimensional framework. iucr.orgresearchgate.net

Structural Analysis of this compound Coordination Complexes

The crystallographic characterization of strontium(II)-ligand perchlorate complexes reveals a wide array of structural motifs. The specific ligand used in the synthesis plays a crucial role in determining the final structure, including the coordination number of the strontium ion and the crystal system in which the complex crystallizes.

For instance, the complex formed with biuret (B89757), tetrakis(biuret)strontium(II) perchlorate, crystallizes in the monoclinic space group P2/c. at.ua In this structure, the strontium atoms are located at special positions of inversion symmetry. at.ua Another well-characterized example is the complex with 1,10-phenanthroline, tetra-aquabis(1,10-phenanthroline)strontium(II) perchlorate, which forms triclinic crystals in the space group P-1. rsc.org The diversity of ligands, from simple water molecules in hydrated complexes to complex organic molecules, leads to a rich variety of crystallographic outcomes. at.uarsc.orgresearchgate.net

Below is a table summarizing the crystallographic data for a selection of strontium(II)-ligand perchlorate complexes, illustrating the structural diversity found in this class of compounds.

| Complex Formula | Ligand(s) | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| Sr(C₂H₅N₃O₂)₄₂ | Biuret | Monoclinic | P2/c | a=11.21 Å, b=7.30 Å, c=14.52 Å, β=98.2° | at.ua |

| Sr(C₁₂H₈N₂)₂(H₂O)₄₂·2(C₁₂H₈N₂) | 1,10-phenanthroline, Water | Triclinic | P-1 | a=13.444 Å, b=12.684 Å, c=7.068 Å, α=99.31°, β=92.55°, γ=76.21° | rsc.org |

| [Sr(ClO₄)₂(H₂O)₇]·2H₂O | Water | Not specified | Not specified | Not specified | researchgate.net |

| [Sr(ClO₄)₂(H₂O)₃]n | Water, Perchlorate | Not specified | Not specified | Not specified | researchgate.net |

| [Sr₂(ClO₄)₄(H₂O)₈] | Water, Perchlorate | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |

The strontium(II) ion in its perchlorate complexes exhibits a variety of coordination numbers and geometries, largely dictated by the nature and steric bulk of the coordinating ligands. The ligands can bind to the strontium center in several ways, known as binding modes.

In the tetrakis(biuret)strontium(II) perchlorate complex, the biuret ligands act as bidentate chelators, binding to the strontium ion through their carbonyl oxygen atoms. at.ua This results in the formation of six-membered chelate rings. at.ua The coordination of four such bidentate ligands leads to an eight-coordinate strontium ion. at.ua The resulting coordination polyhedron is best described as a distorted square antiprism. at.ua

Similarly, in the complex with 1,10-phenanthroline, [Sr(phen)₂(H₂O)₄]²⁺, the strontium ion is also eight-coordinate. rsc.org The coordination sphere is composed of four nitrogen atoms from two bidentate phenanthroline ligands and four oxygen atoms from four water molecules. rsc.org The geometry around the metal ion in this case is described as a distorted cube. rsc.org

In hydrated this compound complexes, water molecules are the primary ligands. For example, in this compound nonahydrate, the strontium ion is coordinated by seven water molecules and two perchlorate anions. researchgate.net The coordination can also be more complex, as seen in a one-dimensional polymeric strontium(II) complex with N-methyldiethanolamine and isobutyrate ligands, where the strontium ion is nine-coordinate with a distorted spherical capped square antiprism or a distorted spherical tricapped trigonal prism geometry. nih.gov This high coordination number is a common feature in the chemistry of larger alkaline earth metals like strontium.

The perchlorate anion (ClO₄⁻), often considered weakly coordinating, plays a multifaceted role in the crystal structures of strontium complexes. wikipedia.org Its function can range from being a simple charge-balancing counter-ion to being directly involved in the primary coordination sphere of the strontium ion.

In many instances, the perchlorate anion does not directly bind to the strontium ion. For example, in Sr(phen)₂(H₂O)₄₂·2phen, the perchlorate groups are not bonded to the metal center but are situated in the crystal lattice, independent of the complex cation. rsc.org Similarly, in the tetrakis(biuret)strontium(II) perchlorate complex, the perchlorate moieties are described as ionic, meaning they are not covalently bonded to the strontium. at.ua In these cases, the anions stabilize the crystal structure through electrostatic interactions and, in some cases, extensive hydrogen bonding with the ligands, such as the amine groups of biuret. at.ua

However, the perchlorate anion can also act as a ligand. In anhydrous this compound, the Sr²⁺ cation is coordinated by eight oxygen atoms originating from eight different perchlorate tetrahedra, demonstrating the anion's ability to coordinate directly. nih.govresearchgate.net In some hydrated forms, such as this compound trihydrate, the perchlorate ions act as bridging ligands, linking strontium centers. researchgate.net Molecular dynamics simulations of this compound with 3-hydroxyflavone (B191502) in acetonitrile (B52724) suggest that complexation results in [Sr(3HF)]²⁺ complexes, with the perchlorate anion remaining as a counter-ion in that specific system. aip.org This dual role, acting as either a direct ligand or a non-coordinating counter-ion, makes the perchlorate anion a critical component in dictating the final supramolecular architecture of strontium complexes.

Spectroscopic Investigations and Theoretical Chemistry of Strontium Perchlorate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a primary tool for characterizing the perchlorate (B79767) anion's behavior in the presence of the strontium cation. The perchlorate ion (ClO₄⁻), which has a tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). The presence of the Sr²⁺ cation can influence these modes by altering the local symmetry of the anion.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that result in a change in the dipole moment. For the perchlorate ion, the asymmetric stretch (ν₃) and asymmetric bend (ν₄) are typically strong absorbers in the infrared spectrum. nih.gov In strontium perchlorate, these bands provide key diagnostic information.

The interaction with the strontium cation can cause the triply degenerate ν₃ and ν₄ modes to split, indicating a reduction in the symmetry of the perchlorate anion from its ideal tetrahedral geometry. The mid-IR spectrum of perchlorate salts is characterized by vibrational bands near 1100 cm⁻¹ and 620 cm⁻¹. nih.gov The position of the bands in the 600–650 cm⁻¹ range can vary depending on the cation present. nih.gov

Table 1: Characteristic Infrared Absorption Bands for the Perchlorate Ion

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν₃ | T₂ | ~1100 | Asymmetric Cl-O Stretch |

| ν₁ | A₁ | ~930-940 | Symmetric Cl-O Stretch (Often weak in IR) |

| ν₄ | T₂ | ~620-630 | Asymmetric O-Cl-O Bend |

| ν₂ | E | ~460 | Symmetric O-Cl-O Bend (Often weak in IR) |

Data compiled from multiple perchlorate studies. nih.gov

Raman spectroscopy is highly effective for studying perchlorate salts because the symmetric stretching mode (ν₁), which is often weak in the IR spectrum, produces a very strong and sharp signal in the Raman spectrum. wpmucdn.com This peak is particularly sensitive to the local environment of the perchlorate ion, including the nature of the cation and the hydration state of the salt. wpmucdn.com

For the free perchlorate ion, the Raman active vibrations are the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), and the triply degenerate bend (ν₄). urfu.ru The most intense of these is the ν₁ peak, which appears around 936 cm⁻¹. nih.gov Studies on various perchlorate salts have shown that the exact position of this peak can be used to identify the specific cation present. wpmucdn.com In aqueous solutions of this compound, Raman spectroscopy has been used to study ion-solvent and ion-ion interactions. researchgate.net

Table 2: Principal Raman Bands for the Perchlorate Ion

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν₃ | F₂ | ~1110 | Asymmetric Cl-O Stretch |

| ν₁ | A₁ | ~953-983 | Symmetric Cl-O Stretch (Very Strong) |

| ν₄ | F₂ | ~619 | Asymmetric O-Cl-O Bend |

| ν₂ | E | ~455 | Symmetric O-Cl-O Bend |

Data based on general observations for perchlorate salts. urfu.ruusra.edu

Electronic Spectroscopy and Transitions

This compound is a salt composed of the Sr²⁺ cation, an alkaline earth metal ion with a closed-shell electronic configuration, and the perchlorate anion, ClO₄⁻. Neither of these ions possesses low-energy electronic transitions that would lead to absorption in the visible or near-ultraviolet regions of the electromagnetic spectrum. Consequently, this compound is a colorless compound and does not exhibit characteristic absorption bands in conventional UV-Vis spectroscopy (200-800 nm).

The primary application of UV-Vis spectroscopy in the context of perchlorate is for its indirect detection and quantification in aqueous solutions. nih.govnih.gov These methods often rely on the formation of ion pairs with a chromophoric agent or other indirect measurement techniques rather than the intrinsic electronic transitions of the this compound molecule itself. Any electronic absorption associated with the perchlorate anion occurs in the deep UV region, typically below 200 nm. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (NMR) for Strontium Isotopes

Nuclear Magnetic Resonance (NMR) spectroscopy of strontium is challenging but provides valuable information about the local environment of the strontium nucleus. The only NMR-active stable isotope is ⁸⁷Sr.

The ⁸⁷Sr nucleus has several properties that complicate its study by NMR. huji.ac.ilosti.gov It has a low natural abundance (7.00%) and a low gyromagnetic ratio, which results in low sensitivity. huji.ac.il Furthermore, with a nuclear spin of I = 9/2, it is a quadrupolar nucleus. huji.ac.il This means it interacts with local electric field gradients, leading to broad resonance lines, particularly in asymmetric environments. huji.ac.il

Despite these difficulties, high-field NMR spectrometers have enabled the study of ⁸⁷Sr in solid-state samples. osti.govnih.gov Research on various strontium-containing solids has established an experimental ⁸⁷Sr chemical shift range of approximately 550 ppm. nih.govresearchgate.net The nuclear quadrupole coupling constants and chemical shifts are highly sensitive to the coordination number and symmetry of the strontium site. nih.govresearchgate.net While specific studies focusing solely on this compound are scarce, the principles derived from studies of other strontium salts are directly applicable. The main application of ⁸⁷Sr NMR is in probing strontium binding and its local coordination environment. huji.ac.il

Table 3: Properties of the ⁸⁷Sr Nucleus for NMR Spectroscopy

| Property | Value |

|---|---|

| Nuclear Spin (I) | 9/2 |

| Natural Abundance | 7.00% |

| Chemical Shift Range | ~61 ppm (in solution), ~550 ppm (in solids) |

| Reference Compound | 0.5 M SrCl₂ in D₂O |

| Relative Receptivity (vs. ¹H) | 1.90 × 10⁻⁴ |

Data sourced from references huji.ac.ilnih.govresearchgate.net.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are indispensable for interpreting experimental spectroscopic data and predicting the properties of this compound. A foundational element for accurate computational modeling is the precise knowledge of the compound's crystal structure. The crystal structure of anhydrous this compound, Sr(ClO₄)₂, has been determined from powder X-ray diffraction data to be orthorhombic, which provides the necessary atomic coordinates for theoretical calculations. nih.govsemanticscholar.org

Density Functional Theory (DFT) is a powerful tool used in this context. For instance, DFT-based programs like CASTEP, which use a gauge-including projector augmented wave (GIPAW) approach, have been successfully used to calculate solid-state NMR parameters for strontium-containing compounds. nih.govresearchgate.net These calculations can predict ⁸⁷Sr NMR chemical shifts and nuclear quadrupole coupling constants that are in good agreement with experimental values obtained from high-field solid-state NMR. nih.govresearchgate.net

For aqueous solutions, computational methods can be used to analyze complex spectral data. Techniques such as principal component analysis (PCA) and multivariate curve resolution (MCR-ALS) have been applied to spectroscopic data from this compound solutions to deconstruct the spectra and identify different states of the perchlorate ion and water molecules, revealing information about structural rearrangements in solution. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of crystalline solids like this compound. Although specific DFT studies on this compound are not readily found, the methodology would involve calculating the electron density to determine the ground-state properties of the compound.

A DFT analysis of this compound would typically begin with the experimentally determined crystal structure. Anhydrous this compound crystallizes in the orthorhombic space group Pbca. nih.govsemanticscholar.org The asymmetric unit contains one strontium atom, two chlorine atoms, and eight oxygen atoms, all in general positions. nih.govsemanticscholar.org

The primary outputs of a DFT calculation would be the electronic band structure and the density of states (DOS). The band structure would likely reveal a large band gap, characteristic of an ionic insulator. The valence band would be primarily composed of orbitals from the perchlorate anions (ClO₄⁻), specifically the oxygen p orbitals with some contribution from chlorine orbitals. The conduction band would be formed predominantly from the unoccupied orbitals of the strontium cations (Sr²⁺).

The partial density of states (PDOS) would further elucidate the contribution of each element to the electronic structure. It is expected that the states near the Fermi level would be dominated by the perchlorate ions, confirming the ionic nature of the compound where the strontium atom has donated its valence electrons to the perchlorate groups.

Ab Initio Calculations on Bonding and Interatomic Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, would provide a detailed picture of the bonding and interatomic interactions within this compound. While specific ab initio studies on this compound are scarce, insights can be drawn from studies on other alkaline earth metal compounds. nih.govmdpi.comunifr.chresearchgate.net

The bonding in this compound is predominantly ionic, characterized by the electrostatic attraction between the Sr²⁺ cations and the ClO₄⁻ anions. The Sr²⁺ cation is coordinated by eight oxygen atoms from eight different perchlorate tetrahedra. nih.gov Ab initio calculations would quantify the charge transfer from the strontium atom to the perchlorate units. A Natural Population Analysis (NPA) or similar charge analysis scheme would likely show a charge close to +2 on the strontium atom.

Within the perchlorate anion, the chlorine-oxygen bonds are covalent. Ab initio methods would be used to calculate the bond order and electron density distribution within the ClO₄⁻ tetrahedron. These calculations would also reveal the extent of any covalent character in the Sr-O interactions, which, while primarily ionic, may have a small degree of orbital overlap. Studies on other alkaline earth systems suggest that the ionic character of the metal-ligand interaction increases down the group from calcium to barium. unifr.ch

Table 1: Crystallographic Data for Anhydrous this compound nih.govsemanticscholar.org

| Parameter | Value |

|---|---|

| Chemical Formula | Sr(ClO₄)₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.176 |

| b (Å) | 9.176 |

| c (Å) | 15.198 |

| Volume (ų) | 1280.9 |

Quantum Chemical Modeling of this compound Species

Quantum chemical modeling can be employed to study various species of this compound, including isolated molecules, clusters, and hydrated forms. Such models are crucial for understanding the behavior of this compound in different environments.

For an isolated Sr(ClO₄)₂ molecule in the gas phase, quantum chemical calculations would predict a geometry optimized to minimize the total energy. The interaction between the Sr²⁺ ion and the two ClO₄⁻ anions would be modeled, likely resulting in a structure with bidentate or tridentate coordination of the perchlorate ligands to the strontium center.

Modeling is also essential for understanding the hydrated forms of this compound, such as Sr(ClO₄)₂·3H₂O, Sr(ClO₄)₂·4H₂O, and Sr(ClO₄)₂·9H₂O, whose crystal structures have been identified. nih.gov Computational models can elucidate the nature of the interactions between the strontium cation, perchlorate anions, and water molecules, including the hydrogen bonding networks that stabilize these hydrated structures.

Theoretical Predictions of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical predictions of vibrational (infrared and Raman) and other spectroscopic signatures can be made.

Vibrational Spectroscopy: Theoretical calculations, typically using DFT, can predict the vibrational frequencies and intensities of the normal modes of the perchlorate ion in the crystalline environment of this compound. The free perchlorate ion (T_d symmetry) has four fundamental vibrational modes. In the solid state, interactions with the strontium cations and the crystal lattice can lead to splitting of these modes and shifts in their frequencies. Calculations on the crystalline solid would involve phonon calculations on the unit cell. Comparing the theoretically predicted vibrational spectra with experimental data helps in the assignment of the observed spectral bands.

Table 2: Fundamental Vibrational Modes of the Perchlorate Ion

| Mode | Symmetry | Description | Approximate Wavenumber (cm⁻¹) | Activity |

|---|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | 935 | Raman |

| ν₂ | E | Symmetric Bend | 460 | Raman |

| ν₃ | F₂ | Asymmetric Stretch | 1100 | IR, Raman |

| ν₄ | F₂ | Asymmetric Bend | 625 | IR, Raman |

Note: These are typical values for the perchlorate ion; specific values in this compound may vary due to crystal field effects.

Investigation of Structural Distortions and Phase Transitions through Computation

Computational methods can be used to investigate the stability of the known orthorhombic phase of this compound and to predict potential structural distortions or phase transitions under varying conditions of temperature and pressure.

By calculating the phonon dispersion curves for the Pbca structure, one could assess its dynamical stability. The presence of imaginary phonon frequencies (soft modes) would indicate a structural instability that could lead to a phase transition to a different crystal structure.

Furthermore, by applying computational pressure to the unit cell and performing geometry optimization at each pressure point, it is possible to predict pressure-induced phase transitions. The relative enthalpies of different candidate crystal structures can be calculated as a function of pressure to determine the most stable phase under given conditions. While no such transitions have been computationally predicted for this compound in the literature, this remains a viable area for future theoretical investigation.

Solution Chemistry and Solvation Phenomena of Strontium Perchlorate

Aqueous Solution Behavior

The study of strontium perchlorate (B79767) in water reveals significant structural changes as a function of concentration, leading to phenomena such as microheterogeneity and the formation of distinct structural groupings. These characteristics are influenced by the interplay of ion-water and water-water interactions.

X-ray diffraction is a powerful technique for probing the structure of electrolyte solutions. Studies on the strontium perchlorate–water system show distinct changes in the diffraction patterns as the salt concentration increases. In dilute solutions, the diffraction pattern is dominated by the characteristic halo of bulk water. As the concentration of this compound rises, the intensity of this water halo diminishes, indicating a progressive disruption of the intrinsic hydrogen-bonded network of water by the ions. ucoz.ru

Beyond the eutectic concentration, a new halo emerges at a different scattering angle from that of pure water. This new feature signifies the formation of a new dominant structure within the solution, which is related to the hydrated salt rather than the free solvent. ucoz.ru The appearance of this second halo provides clear evidence for a shift in the primary structural motif of the solution from a solvent-dominated structure to one organized around ion-solvent complexes. ucoz.ru

In concentrated aqueous solutions, particularly in the post-eutectic region, this compound exhibits structural microheterogeneity. This phenomenon is characterized by the coexistence of different structural domains within the solution. The solubility polytherm for the this compound-water system is notable for having three crystallization branches, which is distinct from other Group II metal perchlorates. ucoz.ruresearchgate.net This behavior is attributed to the presence of two coexisting and interconverting crystal hydrates in the solution. ucoz.ruresearchgate.net

The structural organization in concentrated this compound solutions can be described by the model of cybotactic groups (CGs). A cybotactic group is a region in a liquid that has a degree of order similar to that of a crystal lattice. In this model, the solution is envisioned as being divided into zones where different CGs, analogous to the solid phases that crystallize from the solution, are dominant. ucoz.ru

As the concentration of this compound increases, there is a gradual replacement of one dominant cybotactic group by another. For instance, in the concentration range of 4–5.75 m, a water-enriched form, this compound hexahydrate, coexists with a less hydrated form, this compound tetrahydrate. ucoz.ruresearchgate.net The presence of the electrolyte, therefore, imposes a significant structuring effect on the solvent, leading to the formation of these ordered domains. The equilibrium between these groups is a key feature of the solution's structure. ucoz.ru

Interactive Table: Dominant Species in Aqueous this compound Solutions

| Concentration Range (mol/L) | Dominant Species and Structural Features |

| < 2 M | Free perchlorate ions and aquated strontium ions. |

| 2 M - 4.5 M | Perchlorate ions associated with aquated strontium ions (solvent-separated ion pairs). |

| > 4.5 M | Contact cation-anion ion pairs become significant. |

Calorimetric studies of aqueous this compound solutions provide insight into the thermodynamics of hydration. The relative partial molal (r.p.m.) enthalpy of water (L(H₂O)) and the excess r.p.m. entropy of water (Sᴱ(H₂O)) have been determined as a function of concentration. ucoz.ru

As the molality of the solution increases, the absolute value of L(H₂O) generally increases. However, a notable deviation occurs around a concentration of 5.2 m, where the trend reverses, and the absolute values begin to decrease. This inflection point is associated with the concentration region where the solution tends to vitrify upon cooling and is indicative of the weak endothermic effect accompanying the interconversion of the different crystal hydrate structures. ucoz.ru

In contrast, the excess partial molal entropy of water shows a monotonic increase across the entire concentration range studied. This continuous rise in entropy is attributed to the increasing diversity of states available to the water molecules due to the dynamic equilibrium and interconversions between the different crystal hydrate structures present in the solution. ucoz.ru

Interactive Table: Thermodynamic Parameters of Water in this compound Solutions

| Molality (m) | Relative Partial Molal Enthalpy of Water (L(H₂O)) Trend | Excess Partial Molal Entropy of Water (Sᴱ(H₂O)) Trend |

| Increasing up to ~5.2 m | Absolute value monotonically increases | Monotonically increases |

| > 5.2 m | Tendency for lower absolute values | Continues to monotonically increase |

A key characteristic of concentrated this compound solutions is the dynamic equilibrium between two different crystal hydrates: this compound hexahydrate (Sr(ClO₄)₂·6H₂O) and this compound tetrahydrate (Sr(ClO₄)₂·4H₂O). ucoz.ru This interconversion can be represented by the following equilibrium:

Sr(ClO₄)₂·6H₂O ⇌ Sr(ClO₄)₂·4H₂O + 2H₂O ucoz.ru

In these solutions, there is insufficient free water to stabilize a dominant structure based solely on the hexahydrate, yet the concentration is not high enough for the tetrahydrate to become the sole dominant form. ucoz.ru This leads to a unique situation where two distinct, independent cybotactic groups corresponding to these different hydrates coexist and are in continuous interconversion. This dynamic equilibrium is a source of the observed structural microheterogeneity and influences the thermodynamic properties of the solution. ucoz.ru Thermogravimetric analysis (TGA) supports this model, showing a non-uniform loss of water that corresponds to different binding energies of the water molecules. ucoz.ru

Non-Aqueous Solution Chemistry

This compound is also soluble in certain polar organic solvents, such as ethanol and methanol. chemicalbook.com The behavior of this compound in these non-aqueous environments is of interest for applications in electrochemistry and synthesis. While detailed structural studies, such as those performed for aqueous solutions, are less common, the solubility in these media allows for its use in various chemical reactions and processes where the absence of water is critical. The solvation of the strontium and perchlorate ions by organic solvent molecules leads to the formation of different types of solvates compared to the hydrates formed in water.

Solubility and Stability in Organic Solvents

This compound, with the chemical formula Sr(ClO₄)₂, is a white crystalline solid that exhibits significant solubility in various polar organic solvents. It is known to be soluble in alcohols such as ethanol and methanol. chemicalbook.com The solubility in these solvents is a critical property that allows for its use in various synthetic applications. For instance, the differential solubility of this compound in ethanol is utilized in its synthesis to separate it from less soluble chloride and chlorate (B79027) salts. reddit.com Similarly, its solubility in acetone is exploited to separate strontium chlorate from strontium chloride. reddit.com While qualitative solubility in these solvents is established, comprehensive quantitative solubility data across a broad spectrum of organic solvents like ethers and ketones remains less documented in readily available literature.

The stability of this compound in organic solvents is largely influenced by its hygroscopic nature and its potent oxidizing properties. chemicalbook.com As a hygroscopic substance, it readily absorbs moisture from the atmosphere, which can lead to the formation of hydrates and affect its behavior in solution. chemicalbook.com Furthermore, as a strong oxidizer, this compound can react with organic materials, and such mixtures can pose a significant fire risk. chemicalbook.com The chemical reduction of perchlorates by organic compounds can be rapid and potentially explosive, often requiring an initiation event such as heat, a spark, or the presence of a catalyst. chemicalbook.com Perchlorates are generally stable at normal temperatures but can decompose upon heating, leading to exothermic reactions that can become self-sustaining and result in an explosion. cdc.gov

The solubility of alkaline-earth perchlorates, including this compound, generally exceeds 50% by mass of the solute at 25°C in aqueous solutions, and they are also known to be very soluble in alcohols. ca.govnist.gov

Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| Ethanol | Soluble | Utilized in purification processes. |

| Methanol | Soluble | |

| Acetone | Implied Solubility | Used in the separation of strontium chlorate. |

Solvate Structure Characterization

The structure of this compound in the solid state, both in its anhydrous and hydrated forms, has been extensively characterized using X-ray diffraction techniques. The anhydrous form, Sr(ClO₄)₂, crystallizes in the orthorhombic space group Pbca. nih.gov In this structure, the strontium ion (Sr²⁺) is coordinated by eight oxygen atoms, each belonging to a different perchlorate (ClO₄⁻) tetrahedron. nih.gov The average Sr-O bond distance is approximately 2.582 Å. nih.gov This coordination environment results in a structure composed of Sr²⁺ cations and isolated, slightly distorted ClO₄⁻ tetrahedra. nih.gov

This compound is known to form several stable hydrates, and the crystal structures of Sr(ClO₄)₂·3H₂O, Sr(ClO₄)₂·4H₂O, and Sr(ClO₄)₂·9H₂O have been identified through single-crystal X-ray diffraction. semanticscholar.org In aqueous solutions, there is evidence for the coexistence and interconversion of different hydrated forms, such as the hexahydrate and tetrahydrate, depending on the concentration. researchgate.net

While the crystal structures of the hydrates are well-documented, detailed crystallographic studies on the solvates of this compound with organic solvents are less common in the literature. However, the formation of such solvates is plausible. For example, a coordination compound of copper(II) perchlorate with cytosine has been shown to crystallize from a methanol solution as a methanol solvate. at.ua This suggests that this compound could also form stable crystalline structures incorporating organic solvent molecules.

Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.1333(2) |

| b (Å) | 9.1932(2) |

| c (Å) | 13.0801(3) |

| V (ų) | 1098.49(4) |

| Z | 4 |

Hydration Shell Dynamics in Non-Aqueous Systems

The study of the dynamics of the hydration shell around ions in non-aqueous and mixed-solvent systems is crucial for understanding reaction mechanisms and solution properties. For strontium ions, like other divalent cations, the interaction with surrounding solvent molecules is strong, leading to the formation of distinct solvation shells.

In aqueous solutions, the hydration shell of the Sr²⁺ ion is well-defined. However, when this compound is dissolved in a non-aqueous or a mixed organic solvent, the composition and dynamics of the solvation shell are altered. The preferential solvation of the Sr²⁺ ion by different solvent components will depend on the relative donor abilities and steric factors of the solvent molecules. For instance, in a mixed solvent system, the more strongly coordinating solvent molecules will preferentially occupy the first solvation shell of the strontium ion.

Spectroscopic Signatures in Diverse Media

Spectroscopic techniques provide powerful tools for probing the local environment of ions in solution. For this compound, vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectroscopy can offer insights into ion-solvent interactions, ion pairing, and the structure of solvates.

Vibrational Spectroscopy (IR and Raman)

The perchlorate anion (ClO₄⁻) has a tetrahedral geometry and exhibits characteristic vibrational modes. In a non-coordinating environment, the symmetric stretching mode (ν₁) of the Cl-O bond appears as a strong, sharp peak in the Raman spectrum around 935 cm⁻¹. The asymmetric stretching (ν₃) and bending (ν₂, ν₄) modes are also observable. When the perchlorate ion interacts with the strontium cation, either through direct contact ion pairing or solvent-separated ion pairing, the symmetry of the anion can be perturbed. This perturbation can lead to the splitting of degenerate vibrational modes and shifts in their frequencies. For example, studies on sodium perchlorate in aqueous solutions have used Raman spectroscopy to investigate contact ion pair formation. acs.org Similar studies on this compound in various organic solvents would be expected to reveal details about the nature and extent of ion association.

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁸⁷Sr NMR spectroscopy can be used to directly probe the strontium ion's local environment. The chemical shift of ⁸⁷Sr is sensitive to the coordination number and the nature of the coordinating ligands. nih.gov However, ⁸⁷Sr is a quadrupolar nucleus with low natural abundance and sensitivity, which can result in broad spectral lines, making high-resolution studies challenging. huji.ac.ilnorthwestern.edu Despite these challenges, solid-state ⁸⁷Sr NMR has been used to characterize a range of strontium-containing compounds, providing information on the local symmetry of the strontium site. nih.gov In solution, changes in the ⁸⁷Sr chemical shift and relaxation rates upon dissolution in different organic solvents or upon the addition of coordinating ligands could provide information on the solvation shell structure and dynamics.

Additionally, the NMR spectra of the solvent molecules can be affected by the presence of this compound. The coordination of solvent molecules to the Sr²⁺ ion can lead to changes in their chemical shifts and relaxation times, providing indirect evidence of the solvation process.

Reactivity, Thermal Behavior, and Decomposition Mechanisms

Thermal Decomposition Studies of Strontium Perchlorate (B79767)

The thermal decomposition of strontium perchlorate is a complex process influenced by factors such as the presence of water of hydration and the surrounding temperature and pressure.

Mechanism Elucidation of Anhydrous this compound Decomposition

Sr(ClO₄)₂ → SrCl₂ + 4O₂

While the final products are well-established, the intermediate steps of this decomposition are less understood. It is theorized that the decomposition may proceed through the formation of strontium chlorate (B79027) (Sr(ClO₃)₂) as an intermediate, which then further decomposes.

Comparative Analysis of Hydrated and Anhydrous Decomposition Pathways

This compound is known to exist in various hydrated forms, with the trihydrate (Sr(ClO₄)₂·3H₂O) and hexahydrate (Sr(ClO₄)₂·6H₂O) being common. bu.edu.egchemicalbook.com The presence of water of hydration significantly alters the decomposition pathway.

High-Temperature Stability and Phase Transitions

Anhydrous this compound exhibits polymorphism, existing in at least two different crystalline forms, designated as α-Sr(ClO₄)₂ and β-Sr(ClO₄)₂. nih.gov A monotropic phase transition from the α to the β form occurs at 288 °C. nih.gov This transition is accompanied by a slight increase in volume. nih.gov The β-form is the stable high-temperature phase.

Reaction Kinetics and Pathway Elucidation

Detailed kinetic studies providing specific activation energies and reaction orders for the thermal decomposition of this compound are not extensively available in the reviewed literature. However, the general behavior of perchlorate salts suggests that the decomposition is an exothermic process that can be accelerated by the presence of impurities or catalysts. The elucidation of the precise reaction pathway and the rate-determining steps requires further investigation through techniques such as isotopic labeling and advanced spectroscopic analysis.

Solid-State Reactivity and Transformations

As a strong oxidizing agent, this compound can undergo vigorous and potentially explosive reactions in the solid state, particularly when in contact with reducing agents or organic materials. wikipedia.orgnoaa.govnist.gov The reactivity is often initiated by heat, friction, or impact.

The solid-state reaction between strontium carbonate (SrCO₃) and ammonium (B1175870) perchlorate (NH₄ClO₄) has been investigated as a method for the synthesis of this compound. scite.ai Heating a ground mixture of these reactants to approximately 250 °C in a vacuum can yield this compound. scite.ai

Advanced Materials Science Applications Derived from Strontium Perchlorate

Catalysis Research

Hydrated strontium perchlorate (B79767) [Sr(ClO₄)₂·3H₂O] has been identified as a potent and effective catalyst in the realm of organic synthesis. Its utility is particularly highlighted in one-pot multicomponent reactions, which are highly valued for their efficiency in creating complex molecules in a single step.

Strontium Perchlorate as a Catalyst in Organic Synthesis

Recent research has successfully employed hydrated this compound as a catalyst for the synthesis of 1,4-dihydropyrimidinones through a one-pot multicomponent strategy. nih.govresearchgate.netscite.ai This reaction, known as the Biginelli reaction, is a cornerstone of heterocyclic chemistry, producing compounds with significant pharmacological potential. The study demonstrated that this compound efficiently catalyzes this reaction under solvent-free conditions, offering a greener and more practical approach compared to traditional methods. nih.govresearchgate.netscite.ai The catalyst's effectiveness is attributed to its strong oxidizing and dehydrating properties, which are crucial for the dehydration mechanism-based organic synthetic reactions. nih.govresearchgate.netscite.ai

The use of this compound as a catalyst offers several advantages, including simplicity, neutral reaction conditions, and an easy workup process for product isolation. nih.govscite.ai This makes it an attractive option for laboratory-scale synthesis of these important heterocyclic compounds.

Optimization of Catalytic Protocols (e.g., Stereoselective Reactions)

A key aspect of the research into this compound catalysis has been the optimization of reaction protocols to achieve high yields and stereoselectivity. nih.govresearchgate.netscite.ai In the synthesis of 1,4-dihydropyrimidinones, a 20 mol% concentration of hydrated this compound was identified as an optimal catalytic amount. nih.govresearchgate.netscite.ai This protocol has been shown to produce moderate to excellent yields of the desired products stereoselectively without significant undesirable side effects. nih.govresearchgate.netscite.ai

The optimization process involved a Box-Behnken design approach, a statistical method for response surface methodology, to fine-tune the reaction conditions. nih.govresearchgate.netscite.ai This allowed for a thorough analysis and enhancement of the catalytic process, ensuring high efficiency and product purity. The resulting protocol is noted for its effectiveness across a diverse range of substrates. nih.govscite.ai

Table 1: this compound Catalyzed Synthesis of Dihydropyrimidinones (Conventional Heating)

| Entry | Aldehyde | β-Ketoester | Urea (B33335)/Thiourea | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 30 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 35 | 95 |

| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 40 | 88 |

| 4 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 30 | 90 |

| 5 | Benzaldehyde | Methyl acetoacetate | Urea | 35 | 91 |

This table is generated based on data from the described research findings.

Microwave-Supported Catalytic Methodologies

The application of microwave irradiation has been shown to significantly enhance the catalytic efficiency of this compound in organic synthesis. nih.govresearchgate.netscite.ai Microwave-assisted organic synthesis is a green chemistry technique known for accelerating reaction rates and improving yields. beilstein-journals.org When utilized in the this compound-catalyzed synthesis of 1,4-dihydropyrimidinones, microwave heating dramatically reduced reaction times to a mere 1-4 minutes. nih.govresearchgate.netscite.ai

This rapid and efficient heating method not only speeds up the reaction but also often leads to cleaner products, simplifying the purification process. nih.govresearchgate.netscite.ai In many cases, the desired product can be easily isolated by simple recrystallization, avoiding the need for chromatographic purification. nih.govresearchgate.netscite.ai The synergy between this compound catalysis and microwave support offers a highly efficient and environmentally friendly methodology for the synthesis of valuable organic compounds.

Table 2: Comparison of Conventional vs. Microwave-Supported Synthesis

| Entry | Aldehyde | Method | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Conventional | 30 min | 92 |

| 2 | Benzaldehyde | Microwave | 2 min | 94 |

| 3 | 4-Chlorobenzaldehyde | Conventional | 35 min | 95 |

| 4 | 4-Chlorobenzaldehyde | Microwave | 2.5 min | 96 |

| 5 | 4-Nitrobenzaldehyde | Conventional | 40 min | 88 |

This table is generated based on data from the described research findings.

Electrolyte Systems for Next-Generation Batteries

The quest for safer and more energy-dense batteries has led to research into novel electrolyte systems, with a particular focus on multivalent-ion batteries. This compound is being considered as a potential component in these advanced electrochemical cells.

Development of this compound-Based Electrolytes for Multivalent-Ion Batteries

Multivalent-ion batteries, which utilize ions such as Mg²⁺, Ca²⁺, and Sr²⁺ as charge carriers, have the theoretical potential to offer higher energy densities than conventional lithium-ion batteries. The development of suitable electrolytes is a critical challenge in this field. Perchlorate salts of alkaline earth metals are being investigated for use in nonaqueous electrolytes for these next-generation batteries.

Role of Anhydrous this compound in Electrochemical Cell Performance

For any nonaqueous electrolyte system, the presence of water can be detrimental to the performance and safety of the electrochemical cell. Water can react with the highly reactive anodes of multivalent-ion batteries, leading to the formation of passivating layers and other unwanted side reactions. This underscores the critical importance of using anhydrous salts in the electrolyte.

This compound is highly hygroscopic and exists in several hydrated forms. Therefore, obtaining and maintaining anhydrous this compound is essential for its application in next-generation batteries. The dehydration of hydrated this compound to its anhydrous form is a crucial step in the preparation of these electrolytes. The crystal structure of anhydrous this compound has been determined, which is a key piece of information for understanding its behavior in an electrolyte system. The use of anhydrous this compound is expected to lead to higher electrochemical cell performance by minimizing parasitic reactions and ensuring the stability of the electrode-electrolyte interface.

Ionic Conductivity and Reversible Electrode Reactions

This compound's utility in electrochemical systems is primarily due to its ability to dissolve and dissociate in various solvents, creating a medium for ion transport. The perchlorate anion (ClO₄⁻) is known for its high ionic conductivity and electrochemical stability.

Solutions containing perchlorate salts are widely used as supporting electrolytes in electrochemical studies. The perchlorate ion is a strong water structure breaker, which can alter the solvation shells of redox-active species in an electrolyte, influencing reaction kinetics and thermodynamics. scispace.com This property is crucial in applications like thermoelectrochemical cells, where the entropy change of the redox reaction dictates the cell's performance. scispace.com

In the context of energy storage, electrolytes based on perchlorate salts are considered for nonaqueous redox-flow batteries. researchgate.net Perchlorate anions (ClO₄⁻), along with tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻), are among the most frequently used supporting anions due to their small ionic radii and consequently high limiting ionic conductivities in organic solvents. researchgate.net This high conductivity is essential for minimizing internal resistance and maximizing the efficiency of battery systems.

Furthermore, the perchlorate anion can directly participate in electrode reactions. For instance, research on conductive polymers like polypyrrole has demonstrated that the reversible doping and de-doping of ClO₄⁻ ions into the polymer structure contributes significantly to the material's Faradaic capacitance. mdpi.com This process involves the insertion and removal of perchlorate ions from the polymer matrix during charging and discharging cycles, highlighting the role of the electrolyte in the charge storage mechanism. mdpi.com Such reversible electrode reactions are fundamental to the operation of supercapacitors and certain types of batteries. mdpi.com

Table 1: Comparison of Commonly Used Supporting Anions in Nonaqueous Electrolytes

| Anion | Formula | Ionic Radius (nm) | Limiting Molar Conductivity in Acetonitrile (B52724) (S cm² mol⁻¹) |

|---|---|---|---|

| Perchlorate | ClO₄⁻ | 0.237 | 103.6 |

| Tetrafluoroborate | BF₄⁻ | 0.229 | 108.5 |

| Hexafluorophosphate | PF₆⁻ | 0.254 | 102.8 |

This table presents data on common anions used in non-aqueous electrolytes, illustrating the competitive ionic conductivity of the perchlorate anion. Data sourced from researchgate.net.

Precursor Chemistry for Advanced Functional Materials Synthesis

This compound can serve as a source of strontium ions in the synthesis of various complex functional materials. The choice of a precursor salt can significantly influence the reaction pathway and the properties of the final product. Key advantages of using this compound could include its high solubility in water and various organic solvents, which facilitates wet-chemical synthesis routes, and its role as an oxidizer, which can be beneficial in certain reaction environments like combustion synthesis.

Synthesis of Strontium Titanate (SrTiO₃) and Perovskite-Type Materials

Strontium titanate (SrTiO₃) is a perovskite-type ceramic with significant technological importance due to its dielectric, photocatalytic, and semiconducting properties. researchgate.net It is a model system for investigating the synthesis of electroceramic oxides. researchgate.net The synthesis of SrTiO₃ often involves wet-chemical methods where the choice of the strontium precursor is a critical parameter.

The sol-gel process is a versatile method for producing ceramic materials, including strontium titanate, with controlled purity, homogeneity, and particle size at relatively low temperatures. researchgate.netresearchgate.net The process typically involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides and salts, to form a "sol" that subsequently transforms into a gelatinous "gel" network.

While strontium nitrate (B79036), chloride, and acetate (B1210297) are commonly cited as the strontium precursors in the sol-gel synthesis of SrTiO₃, the use of this compound is less documented. researchgate.netuchile.cl However, the principles of the sol-gel method allow for the use of various soluble salts. The high solubility of this compound could be advantageous in achieving a homogeneous precursor solution, which is crucial for forming a uniform gel and, ultimately, a phase-pure final product. The nature of the anion can affect the pH of the solution and the kinetics of the hydrolysis and condensation reactions, thereby influencing the final particle size and morphology of the SrTiO₃ nanoparticles. researchgate.net

The sol-gel technique can be combined with methods like electrospinning to fabricate one-dimensional nanostructures, such as SrTiO₃ nanofibers. In this process, a precursor sol is extruded through a nozzle under a high electric field to form continuous fibers. Subsequent heat treatment (calcination) removes the organic components and crystallizes the ceramic nanofibers.